2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-[2-(2-Chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic organic compound featuring a quinoline core substituted with chloro and dimethyl groups, linked via an ethylene chain to an isoindole-1,3-dione moiety. This structural framework is characteristic of bioactive molecules, where the isoindole-dione group often contributes to π-π stacking interactions, while the quinoline subunit may enhance binding to biological targets (e.g., enzymes or receptors).
Properties
IUPAC Name |
2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-12-9-13(2)17-11-14(19(22)23-18(17)10-12)7-8-24-20(25)15-5-3-4-6-16(15)21(24)26/h3-6,9-11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUNOWZXNSYHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CCN3C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with isoindole-1,3-dione under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with quinoline and isoindole moieties exhibit significant anticancer properties. The specific compound under discussion has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of quinoline can interact with DNA and proteins involved in cancer progression, making them valuable in developing new anticancer agents.
2. Antimicrobial Properties
The presence of the chloro group in the compound enhances its reactivity and interaction with biological targets, which could lead to antimicrobial effects. Preliminary studies suggest that similar compounds demonstrate activity against a range of pathogens, including bacteria and fungi. The exploration of this compound's antimicrobial efficacy could lead to the development of new antibiotics or antifungal agents.
3. Enzyme Inhibition
Compounds containing quinoline structures have been identified as potential inhibitors of various enzymes linked to disease pathways. For instance, they may act as inhibitors of kinases or proteases involved in cancer and inflammatory diseases. The isoindole component may also contribute to the inhibition profile by providing additional binding interactions within enzyme active sites.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of the compound make it a candidate for use in organic electronics, particularly in OLED technology. Its ability to emit light when subjected to an electric current could be harnessed for developing efficient display technologies.
2. Photovoltaic Cells
Research into organic photovoltaic cells has identified compounds with similar structures as promising materials for solar energy conversion. The compound's ability to facilitate charge transfer processes can enhance the efficiency of solar cells.
Synthetic Intermediate
1. Multicomponent Reactions
The compound can serve as a versatile building block in multicomponent reactions (MCRs), which are essential in synthesizing complex organic molecules efficiently. Its structure allows for various modifications, leading to diverse derivatives that can be screened for biological activity.
2. Drug Development
As a synthetic intermediate, this compound can be utilized to create libraries of related compounds for high-throughput screening in drug discovery programs. Its structural features can be modified to optimize pharmacological profiles while minimizing toxicity.
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with other isoindole-dione derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Isoindole-1,3-dione Derivatives
Key Structural and Functional Insights
Substituent Effects on Solubility: Hydrophilic groups (e.g., methylaminoethyl in , hydrochloride salts in ) enhance aqueous solubility, critical for bioavailability. In contrast, lipophilic groups (e.g., trimethylsilyloxypropyl in , quinoline in the target compound) may improve membrane permeability but reduce solubility.
Halogen Influence :
- The chloro group in the target compound and 3-fluorophenyl in modulate electronic properties. Chlorine’s electron-withdrawing effect may stabilize charge-transfer interactions, while fluorine’s small size and high electronegativity enhance binding selectivity .
Functional Group Reactivity :
- The sulfanylethoxyethyl group in introduces a thiol (-SH) moiety, enabling redox-sensitive applications (e.g., prodrug activation). This contrasts with the inert isoindole-dione core but aligns with strategies for targeted drug delivery.
Biological Target Compatibility: Quinoline (target compound) and indole (Compound 3, ) are aromatic heterocycles with known roles in intercalation (DNA/RNA) or enzyme inhibition. Thiazole derivatives () are associated with antimicrobial activity due to their resemblance to natural cofactors.
Biological Activity
The compound 2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione (C21H17ClN2O2) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antifungal and anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound consists of a quinoline moiety linked to an isoindole derivative. Its molecular formula is C21H17ClN2O2, with a molecular weight of 364.83 g/mol. The presence of chlorine and the specific arrangement of methyl groups on the quinoline ring are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the chloro and ethyl groups via electrophilic substitution reactions.
- Construction of the isoindole framework , which may involve cyclization and subsequent functionalization.
Antifungal Activity
Recent studies have demonstrated that compounds similar to 2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exhibit significant antifungal properties. For instance:
- A series of analogs showed high inhibition rates against various phytopathogenic fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. Compounds with similar structural features demonstrated over 80% inhibition rates at concentrations around 50 μg/mL .
| Compound | Target Fungus | Inhibition Rate (%) |
|---|---|---|
| 2b | S. sclerotiorum | >80 |
| 2g | R. solani | 80.8 |
| 2f | P. capsicum | 58.1 |
| 2e | Fusarium oxysporum | 45 |
These results suggest that the specific substitutions on the quinoline ring significantly influence antifungal activity.
Anticancer Activity
In addition to antifungal properties, preliminary investigations into the anticancer potential of this compound are underway. Studies on related compounds indicate that modifications in the isoindole structure can lead to enhanced cytotoxicity against various cancer cell lines. For example:
- Quinoline derivatives have been reported to exhibit activity against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:
- Inhibition of fungal cell wall synthesis : Similar compounds disrupt chitin synthesis in fungal cells.
- Induction of apoptosis in cancer cells : By activating caspase pathways or inhibiting growth factor signaling.
Case Studies
A notable case study involved testing a series of quinoline-based compounds against Candida albicans, where derivatives exhibited varying degrees of antifungal activity based on their structural modifications. The study concluded that electron-withdrawing groups at specific positions enhance antifungal potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
